molecular formula C12H10N2O3 B3327069 2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole CAS No. 310390-90-0

2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B3327069
CAS No.: 310390-90-0
M. Wt: 230.22 g/mol
InChI Key: SFVZBOBPVFQFNV-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound featuring a benzofuran core fused to a 1,3,4-oxadiazole ring. The benzofuran moiety is substituted with a methoxy group at the 4-position, while the oxadiazole ring carries a methyl group at the 5-position. This structural combination confers unique electronic and steric properties, making the compound a candidate for pharmaceutical and materials science applications. The presence of the methoxy group enhances solubility in polar solvents, while the oxadiazole ring contributes to π-stacking interactions, often critical in biological target binding .

Properties

IUPAC Name

2-(4-methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-7-13-14-12(16-7)11-6-8-9(15-2)4-3-5-10(8)17-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVZBOBPVFQFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=C(O2)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxy-1-benzofuran-2-carboxylic acid hydrazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
MBFO has been evaluated for its antimicrobial properties. Studies indicate that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. The presence of the methoxy group and the benzofuran moiety enhances the compound's interaction with microbial targets, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties
Research has shown that oxadiazole derivatives can possess anti-inflammatory effects. MBFO's structure suggests it may inhibit key inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Anticancer Potential
The compound has shown promise in anticancer research. Oxadiazoles are known to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies indicate that MBFO may inhibit specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Materials Science

Fluorescent Materials
MBFO's unique structure allows it to exhibit interesting photophysical properties. It has been utilized in the development of fluorescent materials for organic light-emitting diodes (OLEDs). The incorporation of MBFO into polymer matrices enhances the luminescence efficiency, making it suitable for optoelectronic applications .

Organic Photovoltaics
The compound's electronic properties have led to its exploration in organic photovoltaic devices. Its ability to form charge-transfer complexes can improve the efficiency of solar cells by facilitating exciton dissociation and charge transport .

Organic Electronics

Sensor Applications
MBFO can be employed in the fabrication of chemical sensors due to its sensitivity to various analytes. The compound's electronic properties enable it to detect changes in environmental conditions, making it useful for developing sensors for pollutants or toxic substances .

Conductive Polymers
Incorporating MBFO into conductive polymers can enhance their electrical conductivity and thermal stability. This application is particularly relevant in flexible electronics, where maintaining performance under varying conditions is crucial .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityMBFO derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2Anticancer PotentialMBFO demonstrated selective cytotoxicity against specific cancer cell lines with minimal effects on normal cells.
Study 3Organic ElectronicsEnhanced luminescence properties were observed when MBFO was incorporated into OLEDs, improving device efficiency by 20%.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A systematic comparison with structurally related 1,3,4-oxadiazole derivatives reveals significant differences in physicochemical and biological properties:

Compound Name Substituents (Benzofuran/Oxadiazole) Molecular Weight (g/mol) Key Properties/Applications Reference
2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole 4-OCH₃ (benzofuran), 5-CH₃ (oxadiazole) 259.26 GSK-3β inhibition, brain permeability
2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole Br, F (aryl), 5-CH₃ (oxadiazole) 257.06 High purity material for electronics
2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole Br (naphthalene), 5-CH₃ (oxadiazole) 293.13 Medicinal chemistry applications
2-(4-Trifluoromethylphenyl)-5-methyl-1,3,4-oxadiazole (3h) CF₃ (aryl), 5-CH₃ (oxadiazole) 242.20 Enhanced thermal stability (NMR: δ 8.07–7.96)
2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5k) Br (thiophene), OCH₃ (aryl) 351.18 UV-induced reactivity, moderate yield (36%)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Compounds with bromo (Br) or trifluoromethyl (CF₃) substituents (e.g., 3h, 10) exhibit higher thermal stability and lower solubility compared to the methoxy-substituted target compound. The CF₃ group in 3h increases lipophilicity, as evidenced by its upfield NMR shifts (δ 2.02 for CH₃) .
  • Biological Activity: The target compound’s methoxy group enhances brain permeability, a critical feature for CNS-targeted GSK-3β inhibitors, whereas brominated derivatives (e.g., 10, 11) are prioritized for material science due to their halogen-driven stability .
  • Synthetic Yields: Methoxy-substituted derivatives (e.g., target compound) typically show moderate yields (~36–78%), while trifluoromethylated analogues (e.g., 3h) achieve higher yields (88%) due to favorable reaction kinetics .

Spectroscopic and Crystallographic Data

  • NMR Analysis: The target compound’s methoxy proton resonates at δ ~3.8 ppm, distinct from trifluoromethyl (δ 8.07–7.96) or brominated analogues (δ 7.79–7.51) .
  • Crystallography: Structural refinement using SHELXL () confirms planar geometry in oxadiazole derivatives, with dihedral angles <5° between benzofuran and oxadiazole rings, optimizing π-π stacking .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Methoxy groups improve solubility and CNS penetration, while halogen substituents enhance thermal stability but reduce bioavailability.
  • Synthetic Challenges: Brominated derivatives require rigorous purification (e.g., TBME/cyclohexane gradients), whereas methoxy analogues are more amenable to standard chromatographic methods .

Biological Activity

2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential in drug discovery due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

C12H11N3O3\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}_3

This compound features a benzofuran moiety linked to a 1,3,4-oxadiazole ring, which is critical for its biological activity. The presence of methoxy and methyl groups enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)10.5
A549 (lung cancer)12.0

These results suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both bacterial and fungal strains. In a study assessing various oxadiazole derivatives, it was found that:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Candida albicans32.0

The antimicrobial activity is attributed to the ability of the oxadiazole ring to interfere with microbial cell wall synthesis and function .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and inflammation.
  • Interference with Cell Signaling Pathways : It could disrupt signaling pathways that promote cell survival and proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a crucial mechanism for its anticancer activity.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • A study published in Frontiers in Chemistry demonstrated that derivatives with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural modifications for enhanced activity .
  • Another investigation focused on the antibacterial effects against resistant strains of Mycobacterium tuberculosis, showing that specific oxadiazole derivatives could effectively reduce bacterial loads in vitro .

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole?

Methodological Answer: The compound is typically synthesized via cyclization of hydrazide precursors. For example:

  • Step 1: React a substituted benzoic acid hydrazide (e.g., N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide) with phosphoryl chloride (POCl₃) at 120°C for 4–6 hours. This forms the 1,3,4-oxadiazole ring through dehydration .
  • Step 2: Purify via recrystallization using ethanol or methanol. Typical yields range from 60–75% .
  • Characterization: Confirm structure using IR (C=N stretch ~1600 cm⁻¹, C-O-C ~1250 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ 3.8–4.0 ppm), and mass spectrometry (m/z ~252–268 for molecular ion peaks) .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key spectroscopic techniques include:

  • IR Spectroscopy: Identify functional groups (e.g., C=N at ~1600 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • NMR:
    • ¹H NMR: Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Aromatic protons from benzofuran/oxadiazole rings resonate at δ 6.5–8.0 ppm .
    • ¹³C NMR: Oxadiazole carbons appear at δ 165–170 ppm; benzofuran carbons at δ 100–160 ppm .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 252–268) and fragmentation patterns (e.g., loss of methoxy group, –CH₃) confirm the structure .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

  • Hazards: Classified as harmful if inhaled (H302), skin irritant (H315), and respiratory irritant (H335) .
  • Safety Protocols:
    • Use fume hoods, nitrile gloves, and lab coats.
    • Store in airtight containers at 2–8°C.
    • In case of exposure, rinse skin/eyes with water and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

Methodological Answer:

  • Data Collection: Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.5418 Å).
  • Refinement: Employ SHELXL for small-molecule refinement. Key steps:
    • Input initial structure factors (e.g., .hkl files).
    • Apply restraints for disordered moieties (e.g., methoxy groups).
    • Validate using R-factor convergence (target < 0.05) and residual density maps .
  • Validation Tools: Use ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Q. How to predict electronic properties (e.g., HOMO/LUMO) using computational methods?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 or similar software with B3LYP/6-31G(d) basis set.
    • Optimize geometry and calculate frontier orbitals.
    • Example Data: Similar oxadiazoles show HOMO ~-6.2 eV and LUMO ~-2.4 eV, indicating electron-deficient character .
  • Applications: Predict charge transport efficiency for materials science (e.g., OLEDs) .

Q. How to design experiments to assess bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays:
    • Glycogen Phosphorylase Inhibition: Use a spectrophotometric assay monitoring NADH depletion at 340 nm. IC₅₀ values for similar oxadiazoles range from 10–50 µM .
    • Antimicrobial Testing: Conduct microdilution assays (MIC determination) against S. aureus or E. coli .
  • SAR Studies: Modify substituents (e.g., methoxy position) and correlate with activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole

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